molecular formula C2H6O2 B026584 Ethylene glycol-13C2 CAS No. 104700-12-1

Ethylene glycol-13C2

Cat. No. B026584
CAS RN: 104700-12-1
M. Wt: 64.053 g/mol
InChI Key: LYCAIKOWRPUZTN-ZDOIIHCHSA-N
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Description

Ethylene glycol-13C2 is the 13C labeled Ethylene glycol . It is a synthetic liquid substance that absorbs water . It is odorless, but has a sweet taste . Ethylene glycol is commonly used as an antifreeze, and a desiccant .


Synthesis Analysis

A high-performance liquid chromatography/mass spectrometry (HPLC/MS) method is developed for trace determination of glycols (ethylene glycol, 1,2- and 1,3-propylene glycols, and 2,3-butylene glycol) in water after derivatization with benzoyl chloride . A novel biochemical pathway to convert acetate into EG in the industrially important gas-fermenting acetogen, Clostridium autoethanogenum, has been described .


Molecular Structure Analysis

The molecular structure consists of [AlO4Al12 (OH)12 (OC2H4OH)12]Cl7·H2O units with chelating mono-anionic ethylene glycol units replacing one bridging and one terminal oxygen site .


Chemical Reactions Analysis

Ethylene glycol (EG) is used to manufacture various commodity chemicals of industrial importance . Several novel metabolic pathways have been reported for its bioproduction in model organisms .


Physical And Chemical Properties Analysis

Ethylene glycol-13C2 has a molecular weight of 64.05 . Its refractive index is 1.431 (lit.) . It has a boiling point of 196-198 °C (lit.) and a melting point of -13 °C (lit.) . Its density is 1.148 g/mL at 25 °C .

Mechanism of Action

Target of Action

Ethylene glycol-13C2 is a stable isotope of ethylene glycol . It is primarily used as a tracer in drug development processes . The primary targets of ethylene glycol-13C2 are the metabolic enzymes involved in the drug development process .

Mode of Action

Ethylene glycol-13C2 interacts with its targets by being incorporated into drug molecules . This incorporation allows for the tracking and quantification of the drug during the development process .

Biochemical Pathways

The biochemical pathways affected by ethylene glycol-13C2 are those involved in drug metabolism . The incorporation of ethylene glycol-13C2 into drug molecules allows for the tracking of these molecules as they move through various metabolic pathways .

Pharmacokinetics

The pharmacokinetics of ethylene glycol-13C2 involve its absorption, distribution, metabolism, and excretion (ADME). Ethylene glycol is rapidly and completely absorbed after oral administration . The volume of distribution is approximately 0.7 L/kg . There is evidence for a saturable elimination with linear (first-order) elimination for low-to-moderate plasma concentrations .

Result of Action

The result of the action of ethylene glycol-13C2 is the ability to track and quantify drug molecules during the development process . This allows for a better understanding of the drug’s metabolism, which can aid in the optimization of the drug’s formulation and dosing regimen .

Action Environment

The action of ethylene glycol-13C2 can be influenced by various environmental factors. For example, the concentration of oxygen has been identified as an important factor in the assimilation and use of ethylene glycol as a substrate . Understanding these environmental influences can help optimize the conditions for drug development .

Safety and Hazards

Ethylene glycol can harm the eyes, skin, kidneys, and respiratory system . It can cause death if swallowed . Workers may be harmed from exposure to ethylene glycol .

Future Directions

Ethylene glycol-13C2 is available for purchase and is expected to be shipped on March 08, 2024 . It is used in research and has potential for further study and development .

properties

IUPAC Name

(1,2-13C2)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCAIKOWRPUZTN-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2]O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583948
Record name (~13~C_2_)Ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene glycol-13C2

CAS RN

104700-12-1
Record name (~13~C_2_)Ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104700-12-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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